molecular formula C10H15Cl2N3 B1396487 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride CAS No. 1332531-52-8

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B1396487
CAS No.: 1332531-52-8
M. Wt: 248.15 g/mol
InChI Key: UFWBOCWXVAMUHB-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery due to its wide range of biological activities . This scaffold is recognized for its versatile pharmacological properties and is present in several commercially available drugs . The specific amine-functionalized side chain in this compound is a key feature for researchers, as it allows for further chemical modification or may contribute to interactions with biological targets. Imidazo[1,2-a]pyridine derivatives are extensively investigated for their anti-cancer and anti-inflammatory potential. Research indicates that novel derivatives can suppress key signaling pathways involved in cancer cell survival and inflammation, such as the NF-κB and STAT3 pathways . Furthermore, this class of compounds has demonstrated cytotoxic activity and is being explored in targeted therapies, including antibody-drug conjugates (ADCs) for oncology . Beyond oncology, the imidazo[1,2-a]pyridine core exhibits diverse biological attributes, including antifungal, antibacterial, antiviral, and antiprotozoal activities, making it a valuable template for developing new antimicrobial agents . Its versatility also extends to material science, where similar structures are utilized for their emissive properties in sensors and OLEDs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9;;/h3-8H,2,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWBOCWXVAMUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Cancer Treatment

The imidazo[1,2-a]pyridine scaffold is recognized for its potential as a therapeutic agent in oncology. Compounds derived from this scaffold have been shown to exhibit significant activity against various cancer types by targeting specific kinases involved in tumor growth and progression. For example, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the c-KIT kinase, which plays a crucial role in gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .

Key Findings:

  • c-KIT Inhibition : The compound has demonstrated efficacy in inhibiting mutated forms of c-KIT, making it a promising candidate for treating GISTs .
  • Broad Spectrum Activity : Research indicates that derivatives of the imidazo[1,2-a]pyridine scaffold can also target other kinases relevant to cancer therapy, such as PDGFRβ and VEGFR .

Kinase Inhibition

The mechanism of action for 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride involves the inhibition of kinase activity. This inhibition is crucial for blocking signaling pathways that lead to cancer cell proliferation. Studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against specific kinases .

Table 1: In Vitro Potency of Kinase Inhibitors Derived from Imidazo[1,2-a]pyridine

Compound IDKinase TargetIC50 (nM)Selectivity
Compound 1PDGFRβ18>10x over VEGFR
Compound 2c-KIT25Limited selectivity
Compound 3TAK130Moderate selectivity

Fluorescent Probes

Recent studies have explored the use of imidazo[1,2-a]pyridine derivatives as fluorescent probes for biological applications. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been developed for detecting mercury ions (Hg²⁺) with high sensitivity . This application highlights the versatility of the compound beyond traditional therapeutic uses.

Key Features:

  • Naked-eye Detection : The fluorescent probe allows for easy visualization of Hg²⁺ levels in biological samples.
  • Cell Imaging Applications : Such probes are valuable in cellular imaging studies, enhancing our understanding of metal ion interactions within biological systems.

Summary and Future Directions

The compound this compound shows considerable promise in various scientific research applications, particularly in medicinal chemistry and biochemistry. Its ability to inhibit key kinases involved in cancer progression positions it as a valuable candidate for drug development.

Future research should focus on:

  • Optimization of Structure : Enhancing potency and selectivity through structural modifications.
  • Exploration of New Targets : Investigating additional kinase targets and mechanisms.
  • Application Development : Expanding its use as a fluorescent probe for environmental and biological monitoring.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

1-{Imidazo[1,2-a]pyridin-3-yl}propan-2-amine Dihydrochloride

Key Differences :

  • Substituent Position : The imidazo[1,2-a]pyridine ring is substituted at the 3-yl position instead of 2-yl.
  • Amine Position : The amine is on the second carbon of the propane chain (propan-2-amine), creating a structural isomer.
  • Molecular Formula : C₁₀H₁₃N₃·2HCl (same as the target compound) but distinct stereoelectronic properties due to isomerism .

Implications :

  • Altered binding affinity to targets due to spatial rearrangement of the amine group.
  • Potential differences in metabolic pathways, as secondary amines (propan-2-amine) are often more resistant to oxidative deamination than primary amines (propan-1-amine).

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine Dihydrochloride

Key Differences :

  • Chain Attachment : The propane chain is attached to the 3-position of the imidazo[1,2-a]pyridine core (vs. 2-yl in the target compound).
  • Amine Position : The amine remains on the terminal carbon (propan-1-amine), but the longer chain may increase lipophilicity .

Implications :

  • Enhanced lipophilicity could improve blood-brain barrier (BBB) penetration but reduce solubility.
  • Structural flexibility might affect receptor binding specificity.

Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride

Key Differences :

  • Core Heterocycle : Replaces pyridine with pyrimidine , introducing an additional nitrogen atom in the aromatic ring.
  • Molecular Formula : C₇H₈N₄·2HCl (smaller molecular weight: 148.17 g/mol without HCl).
  • Electronic Properties : Pyrimidine’s electron-deficient nature may alter π-π stacking and hydrogen-bonding interactions .

Implications :

  • Likely divergent biological targets (e.g., antiviral or anticancer applications where pyrimidine derivatives are prevalent).
  • Reduced steric bulk compared to the propane chain in the target compound.

(1S)-1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride

Key Differences :

  • Chain Length : Shorter ethane chain (C₂ vs. C₃ in the target compound).
  • Stereochemistry : Chiral center at the 1-position with (S)-configuration .
  • Molecular Formula : C₉H₁₃Cl₂N₃ (lower molecular weight: 234.13 g/mol ) .

Implications :

  • Reduced chain length may decrease lipophilicity and binding affinity for hydrophobic pockets.
  • Stereochemistry could lead to enantiomer-specific activity or metabolic clearance differences.

Biological Activity

1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core, which is a nitrogen-containing heterocyclic structure. This scaffold has been recognized for its ability to interact with various biological targets, leading to a wide range of pharmacological effects. The dihydrochloride form enhances solubility and bioavailability, making it suitable for medicinal applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A significant finding is the inhibition of certain kinases associated with cancer progression, demonstrating IC50 values in the low micromolar range .

Compound Target IC50 (µM) Mechanism of Action
Example 1BCR-ABL Kinase0.298Inhibition of kinase activity
Example 2EGFR0.422Induction of apoptosis

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also exhibited antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies reveal that substituents on the imidazo ring and the propanamine side chain significantly affect potency and selectivity towards specific biological targets.

Key Findings:

  • Substituent Variations : Electron-donating groups enhance activity against certain kinases.
  • Chain Length : Altering the length of the propanamine chain can improve binding affinity to target proteins.
  • Stereochemistry : The configuration at the chiral center plays a crucial role in determining biological efficacy.

Case Studies

Several case studies have documented the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Cancer Treatment : A study indicated that a specific derivative showed promising results in preclinical models of leukemia by effectively reducing tumor size and improving survival rates .
  • Infection Control : Another case highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibiotic .
  • Neurodegeneration : Clinical trials are ongoing to evaluate the efficacy of these compounds in patients with Alzheimer's disease, focusing on cognitive function improvement .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride with high yield and purity?

Synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with propan-1-amine precursors, followed by dihydrochloride salt formation. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation (if applicable) .
  • Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) to isolate intermediates. Final dihydrochloride formation often requires treatment with HCl gas in anhydrous conditions .
  • Yield optimization : Adjust stoichiometry of amine precursors and reaction time (e.g., 48–72 hours for imidazoheterocycle coupling) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the imidazo[1,2-a]pyridine scaffold and propan-1-amine sidechain. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methylene groups (δ 3.0–4.0 ppm) .
  • Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ for free base; [M+2Cl]− for dihydrochloride) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

Q. How can researchers determine solubility and stability in aqueous buffers for in vitro assays?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring concentration via UV-Vis (λmax ~260–280 nm for imidazoheterocycles) .
  • Stability : Incubate at 37°C and analyze degradation products over 24–72 hours using HPLC. For dihydrochlorides, monitor pH-dependent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets (e.g., ASK1 or CENP-E)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of kinase domains (e.g., PDB: 4N7H for ASK1). Focus on imidazo[1,2-a]pyridine interactions with ATP-binding pockets .
  • DFT studies : Calculate electrostatic potential maps to identify protonation states of the dihydrochloride salt under physiological conditions .

Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives?

  • Core modifications : Introduce substituents at the pyridine ring (e.g., electron-withdrawing groups at C-6/C-8) to modulate potency .
  • Sidechain variations : Replace propan-1-amine with cyclopropylamine or benzylamine to assess steric/electronic effects on target engagement .
  • Salt forms : Compare dihydrochloride with other salts (e.g., mesylate) for solubility-bioactivity trade-offs .

Q. How to resolve contradictory data between in vitro potency and in vivo efficacy?

  • Pharmacokinetics (PK) : Measure plasma exposure (AUC, Cmax) and tissue distribution via LC-MS/MS. Low bioavailability may explain efficacy gaps .
  • Metabolite profiling : Identify active/passive metabolites using liver microsomes or hepatocyte assays .

Q. What strategies improve selectivity against off-target kinases?

  • Kinase panel screening : Test against >50 kinases (e.g., DiscoverX KinomeScan) to identify selectivity hotspots.
  • Crystal structure analysis : Compare binding modes with homologous kinases (e.g., CDK2 vs. ASK1) to guide structural refinements .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target kinase upon compound treatment .
  • Western blotting : Measure downstream phosphorylation (e.g., p38 MAPK for ASK1 inhibition) .

Methodological Challenges

Q. How to develop robust analytical methods for quantifying the compound in biological matrices?

  • LC-MS/MS : Use deuterated internal standards (e.g., d4-propan-1-amine) to minimize matrix effects. Optimize MRM transitions for the dihydrochloride form .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How to navigate patent landscapes for novel imidazo[1,2-a]pyridine derivatives?

  • Prior art analysis : Use Espacenet or Google Patents to identify overlapping claims (e.g., WO2023XXXXX for kinase inhibitors) .
  • Freedom-to-operate (FTO) : Focus on under-explored substitutions (e.g., C-3 trifluoromethyl groups) to avoid infringement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
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1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.